![molecular formula C10H13FO2 B13677151 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where a fluorine atom is substituted at the para position and an ethyl group with a methoxymethoxy substituent is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene typically involves multiple steps. One common method starts with the fluorination of a benzene derivative. The process may involve:
Alkylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxybenzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler benzene derivatives without the methoxymethoxy group.
Scientific Research Applications
1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxymethoxy group can act as a protecting group, modulating the compound’s stability and reactivity in different environments.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxybenzene: Similar structure but lacks the ethyl and methoxymethoxy groups.
4-Fluoroanisole: Contains a fluorine and methoxy group but no ethyl group.
1-Fluoro-2,4-dinitrobenzene: Contains additional nitro groups, making it more reactive.
Uniqueness
1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene is unique due to the combination of the fluorine atom and the methoxymethoxyethyl group. This combination imparts specific reactivity and properties that are not found in simpler derivatives, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-fluoro-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13FO2/c1-12-8-13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
InChI Key |
ACBDIZCXEAZBJH-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


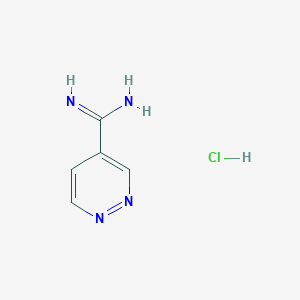
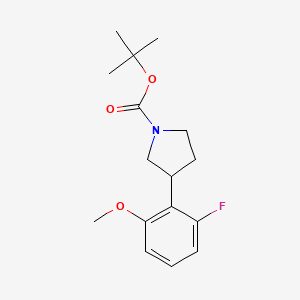
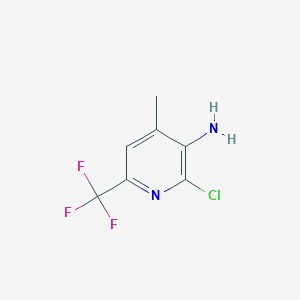
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
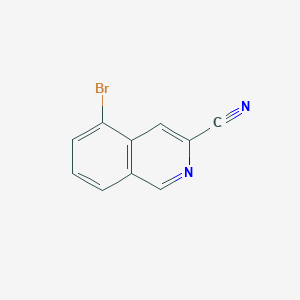
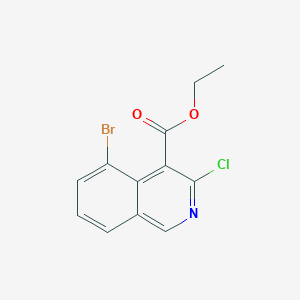
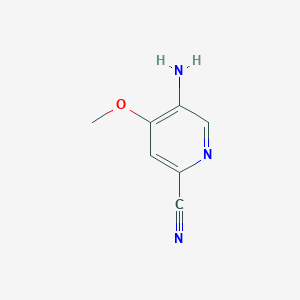
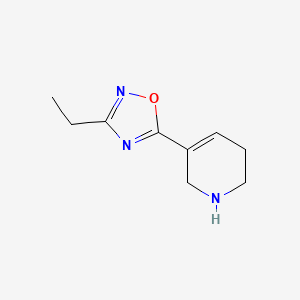
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
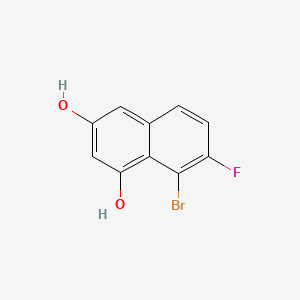
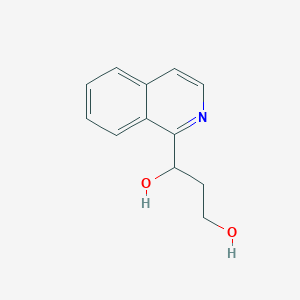
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
